
(2-Ethyl-3,4-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-3,4-difluorophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a difluorophenyl ring with an ethyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration: One common method to prepare (2-Ethyl-3,4-difluorophenyl)boronic acid is through hydroboration. This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Ethyl-3,4-difluorophenyl)boronic acid can undergo oxidation to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: (2-Ethyl-3,4-difluorophenol)
Reduction: (2-Ethyl-3,4-difluorophenyl)borane
Substitution: Various substituted (2-Ethyl-3,4-difluorophenyl) derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The primary mechanism by which (2-Ethyl-3,4-difluorophenyl)boronic acid exerts its effects is through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid functional group acts as a Lewis acid, facilitating the formation of these bonds .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Comparison:
- Uniqueness: (2-Ethyl-3,4-difluorophenyl)boronic acid is unique due to the presence of both ethyl and difluoro substituents, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to other difluorophenylboronic acids, the ethyl group can provide steric hindrance, potentially affecting the compound’s reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C8H9BF2O2 |
|---|---|
Molecular Weight |
185.97 g/mol |
IUPAC Name |
(2-ethyl-3,4-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4,12-13H,2H2,1H3 |
InChI Key |
LVBOABJFLUKUTL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


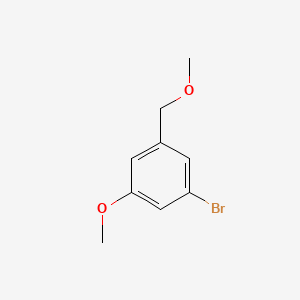
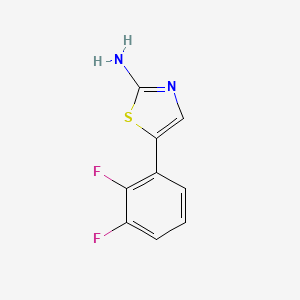
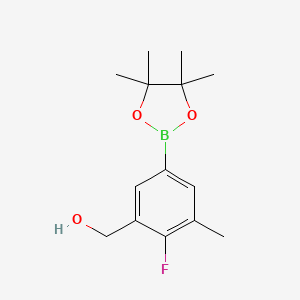
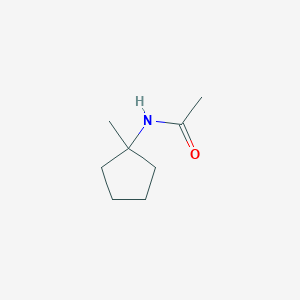
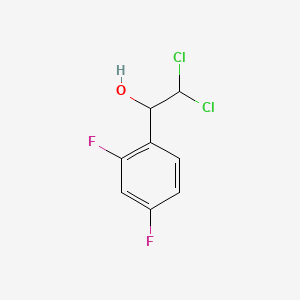
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)

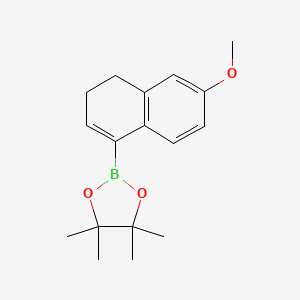

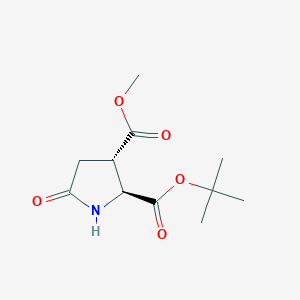

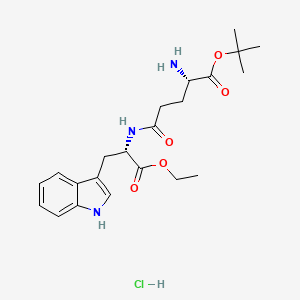

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
